

# ENMD-2076 Tartrate in Combination with Chemotherapy: Application Notes and Protocols

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## Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1683880

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## Introduction

ENMD-2076 is an orally bioavailable small molecule that acts as a multi-targeted kinase inhibitor. Its primary mechanisms of action are centered on the inhibition of Aurora A kinase and various pro-angiogenic receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). This dual activity gives ENMD-2076 the potential for both anti-proliferative and anti-angiogenic effects, making it a promising candidate for cancer therapy. Preclinical and clinical studies have explored the use of ENMD-2076 as a monotherapy and, importantly, in combination with standard chemotherapeutic agents to enhance anti-tumor efficacy and overcome resistance.

These application notes provide a summary of key preclinical and clinical findings for ENMD-2076 in combination with chemotherapy, along with detailed protocols for relevant in vitro and in vivo experimental setups.

## Mechanism of Action: A Dual Approach to Cancer Therapy

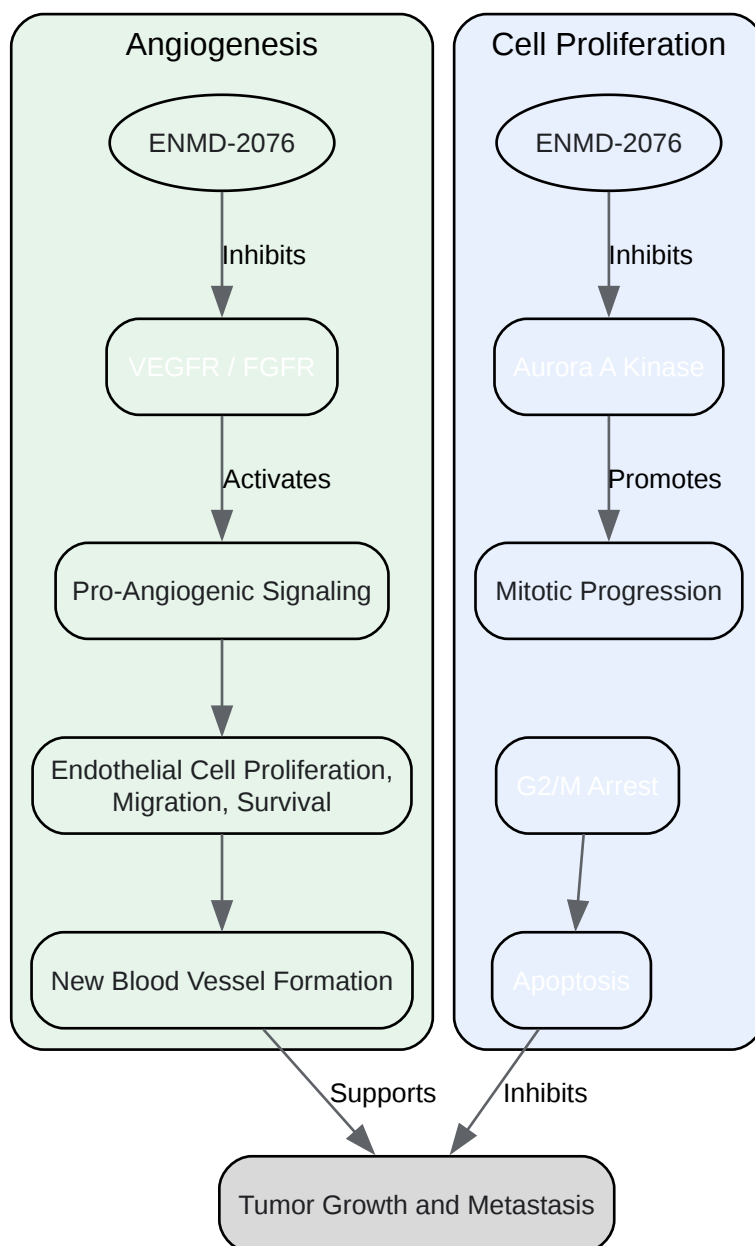
ENMD-2076 exerts its anti-cancer effects through two main signaling pathways:

- **Inhibition of Aurora A Kinase:** Aurora A is a serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression in various cancers is associated with aneuploidy and

tumorigenesis. By inhibiting Aurora A, ENMD-2076 disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1]

- **Anti-Angiogenic Activity:** ENMD-2076 targets multiple receptor tyrosine kinases involved in angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. Key targets include VEGFRs and FGFRs. Inhibition of these kinases impedes the signaling cascades that promote endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.

The following diagram illustrates the signaling pathways targeted by ENMD-2076.



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Figure 1: Dual mechanism of action of ENMD-2076.

## Preclinical Data: ENMD-2076 in Combination with Chemotherapy

Preclinical studies have demonstrated the potential for synergistic or additive anti-tumor effects when ENMD-2076 is combined with various chemotherapeutic agents.

### Combination with Platinum-Based Agents (Cisplatin)

In preclinical models of ovarian clear cell carcinoma, the combination of ENMD-2076 with cisplatin has shown synergistic effects. This combination dramatically enhanced apoptosis and induced cell cycle arrest at the G2/M phase compared to either agent alone.[2]

Table 1: In Vitro Efficacy of ENMD-2076 as a Single Agent

Cell Line	Cancer Type	IC50 (μM)
Ovarian Clear Cell Carcinoma Cell Lines	Ovarian Cancer	Synergistic effects observed with cisplatin[2]
Human Solid Tumor and Hematopoietic Cancer Cell Lines	Various	0.025 - 0.7[1]

### Combination with Taxanes (Paclitaxel)

The rationale for combining ENMD-2076 with taxanes like paclitaxel is strong, as both agents target microtubule dynamics during mitosis. Overexpression of Aurora A has been linked to paclitaxel resistance. Studies with other Aurora A kinase inhibitors have shown that this combination can synergistically induce apoptosis in ovarian and head and neck cancer cell lines.[3][4] In bladder cancer cell lines, combining an Aurora A inhibitor with low concentrations of paclitaxel resulted in 80-100% growth inhibition.[5]

## Combination with Immunomodulatory Drugs (Lenalidomide)

In a preclinical xenograft model of multiple myeloma using NOD/SCID mice, the combination of ENMD-2076 and lenalidomide demonstrated significant anti-tumor activity. The combination treatment led to a notable increase in apoptosis and a decrease in microvessel density.<sup>[6]</sup>

Table 2: In Vivo Efficacy of ENMD-2076 in Combination with Lenalidomide in a Multiple Myeloma Xenograft Model

Biomarker	Change with Combination Treatment (vs. Vehicle Control)
Caspase-3 (Apoptosis marker)	2-fold increase <sup>[6]</sup>
CD34 (Microvessel density marker)	74.2% decrease <sup>[6]</sup>

## Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of ENMD-2076 in combination with chemotherapy.

### In Vitro Cell Viability Assay (MTS/MTT Assay)

This protocol is designed to assess the cytotoxic effects of ENMD-2076 in combination with a chemotherapeutic agent on cancer cell lines.

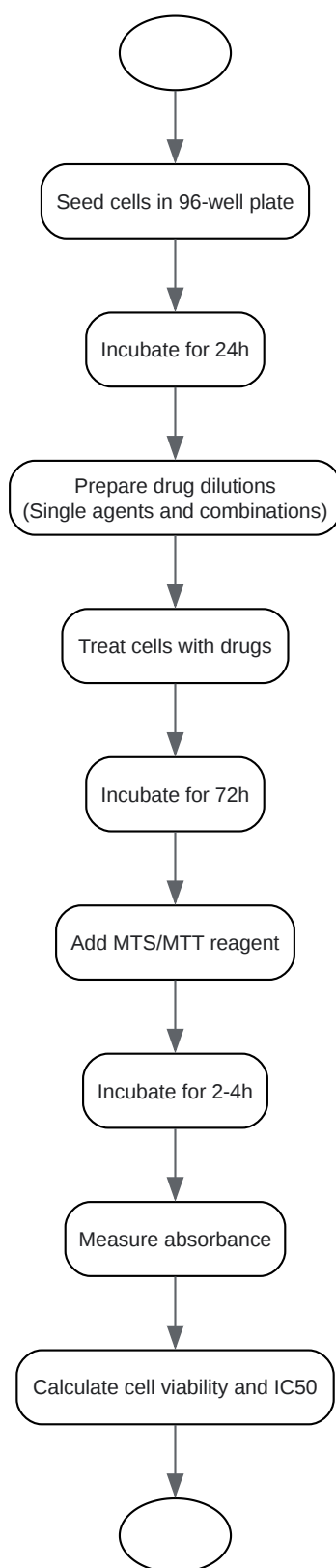
Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- 96-well plates
- **ENMD-2076 Tartrate**
- Chemotherapeutic agent (e.g., Cisplatin, Paclitaxel)

- MTS or MTT reagent
- Plate reader

Protocol:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100  $\mu$ L of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Drug Preparation: Prepare stock solutions of ENMD-2076 and the chemotherapeutic agent in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of each drug and combinations at desired concentrations.
- Treatment: After 24 hours of cell incubation, remove the medium and add 100  $\mu$ L of fresh medium containing the single agents or their combinations. Include vehicle-only controls.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- MTS/MTT Addition: Add 20  $\mu$ L of MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.
- Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC<sub>50</sub> values for each agent and the combination. Combination Index (CI) values can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).



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Figure 2: Workflow for in vitro cell viability assay.

## Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol measures the induction of apoptosis by ENMD-2076 in combination with chemotherapy using flow cytometry.

Materials:

- Cancer cell lines
- 6-well plates
- **ENMD-2076 Tartrate**
- Chemotherapeutic agent
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Protocol:

- **Cell Seeding and Treatment:** Seed cells in 6-well plates and treat with ENMD-2076, the chemotherapeutic agent, or the combination for 48 hours as described in the cell viability assay.
- **Cell Harvesting:** Harvest both adherent and floating cells by trypsinization and centrifugation.
- **Staining:** Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
- **Flow Cytometry:** Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
- **Data Analysis:** Quantify the percentage of apoptotic cells in each treatment group.

## In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ENMD-2076 in combination with chemotherapy in a mouse xenograft model.

Materials:

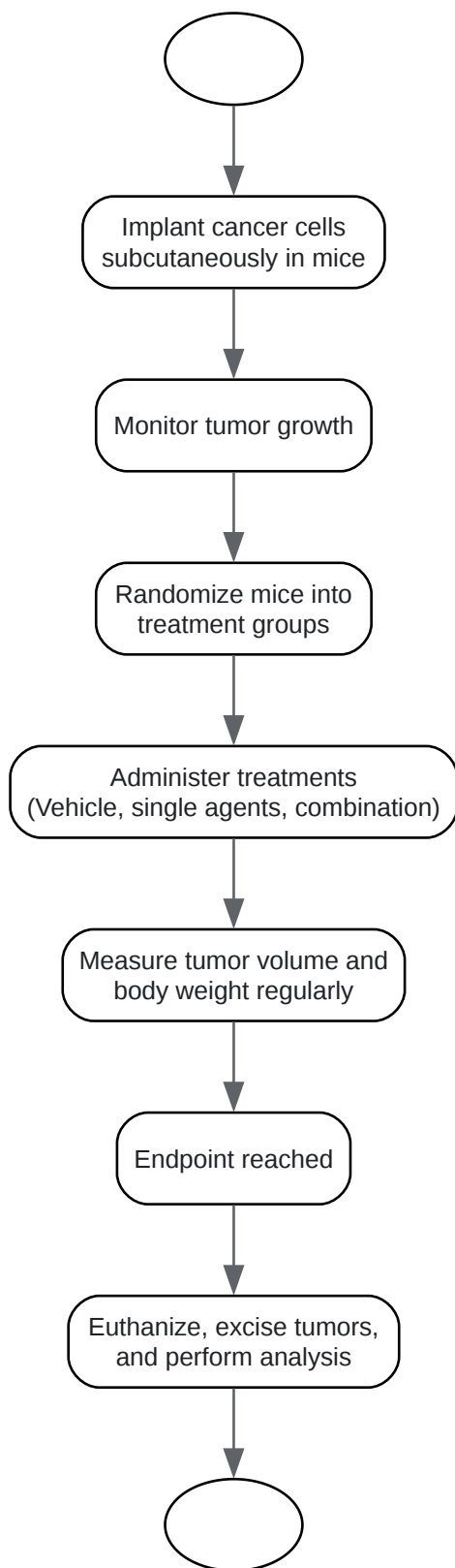
- Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
- Cancer cell line of interest
- Matrigel (optional)
- **ENMD-2076 Tartrate**
- Chemotherapeutic agent
- Calipers for tumor measurement

Protocol:

- **Cell Implantation:** Subcutaneously inject cancer cells (e.g.,  $5 \times 10^6$  cells in 100  $\mu$ L of PBS, optionally mixed with Matrigel) into the flank of each mouse.
- **Tumor Growth and Randomization:** Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment groups (e.g., vehicle control, ENMD-2076 alone, chemotherapy alone, combination).
- **Treatment Administration:** Administer ENMD-2076 orally (e.g., daily by gavage) and the chemotherapeutic agent via the appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule.
- **Tumor Measurement and Body Weight Monitoring:** Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.
- **Endpoint:** Continue treatment for a defined period or until tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).



- Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistically analyze the differences in tumor volume between the groups.



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Figure 3: Workflow for in vivo xenograft study.

## Conclusion

**ENMD-2076 tartrate**, with its dual mechanism of inhibiting both cell proliferation and angiogenesis, holds significant promise as a component of combination cancer therapy. Preclinical evidence suggests that combining ENMD-2076 with standard chemotherapeutic agents such as platinum compounds, taxanes, and immunomodulatory drugs can lead to enhanced anti-tumor efficacy. The provided protocols offer a framework for researchers to further investigate and optimize these combination strategies in various cancer models. Further preclinical and clinical evaluation is warranted to fully elucidate the therapeutic potential of ENMD-2076 in combination with chemotherapy for the treatment of a broad range of malignancies. A phase II clinical trial of single-agent ENMD-2076 in patients with previously treated, advanced, or metastatic triple-negative breast cancer has been completed.[7] Additionally, a phase 2 clinical trial is evaluating ENMD-2076 in patients with platinum-resistant ovarian cancer.[1]

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